2-Chloro-4-(2-phenyldiaz-1-enyl)aniline
Description
2-Chloro-4-(2-phenyldiaz-1-enyl)aniline is a halogenated aromatic amine characterized by a chloro group at the 2-position and a phenyldiazenyl (azo, N=N-Ph) moiety at the 4-position of the aniline backbone. The electron-withdrawing chloro group enhances electrophilic reactivity, while the conjugated diazenyl group may contribute to chromophoric behavior or catalytic activity in cross-coupling reactions.
Properties
CAS No. |
16868-20-5 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-chloro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-10(6-7-12(11)14)16-15-9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
HUPIUXCRWNHLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methyl-4-(2-phenyldiaz-1-enyl)aniline
- Structural Difference : Replaces the chloro group at position 2 with a methyl group.
- Impact on Properties: Electronic Effects: Methyl is electron-donating, reducing electrophilicity compared to the chloro-substituted analog. This may decrease reactivity in substitution reactions.
2-Chloro-4-(1H-imidazol-1-yl)aniline
- Structural Difference : Substitutes the phenyldiazenyl group at position 4 with a imidazole ring.
- Impact on Properties :
- Key Contrast : The diazenyl group in the target compound offers π-conjugation for chromophores, whereas imidazole provides heteroaromatic versatility.
Atrazine (2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine)
- Structural Difference: Chloro-substituted triazine core with amino groups, distinct from the aniline backbone.
- Impact on Properties :
Data Table: Comparative Analysis
Electronic and Reactivity Profiles
- The chloro group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to methyl analogs. This property is critical in synthesizing azo dyes or metal complexes.
- The phenyldiazenyl group’s conjugation stabilizes transition states in catalytic processes, a feature absent in imidazole derivatives .
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